N-Hydroxy-N-(3-methylphenyl)benzamide
Description
N-Hydroxy-N-(3-methylphenyl)benzamide is a hydroxamic acid derivative characterized by a benzamide backbone substituted with a hydroxy group on the amide nitrogen and a 3-methylphenyl moiety. Hydroxamic acids are known for their ability to chelate metal ions, making them potent inhibitors of metalloenzymes such as histone deacetylases (HDACs) .
Properties
CAS No. |
14489-88-4 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-11-6-5-9-13(10-11)15(17)14(16)12-7-3-2-4-8-12/h2-10,17H,1H3 |
InChI Key |
XOSAYTNXYZWJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(3-methylphenyl)benzamide typically involves the acylation of 3-methylphenylamine with benzoic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow processes. This involves the use of microreactor systems to optimize reaction conditions and improve yield. The continuous flow process allows for better control over reaction parameters and can lead to higher efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Hydroxy-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Crystallographic Insights
Key Compounds:
- N-(3-Methylphenyl)benzamide (N3MPBA) : Lacks the N-hydroxy group. Crystal structure analysis reveals dihedral angles of 70.8–74.2° between benzoyl and aniline rings, larger than in the chloro-substituted analog N-(3-chlorophenyl)benzamide (61.0°) .
- N-Hydroxy-N-(2-fluorenyl)benzamide: A carcinogen activated via oxidation. Its structural analog, N-hydroxy-N-(2-fluorenyl)acetamide, shows reduced carcinogenicity, highlighting the impact of substituting benzamide with acetamide .
Table 1: Structural Parameters of Selected Benzamides
Antitumor Activity:
- HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): A hydroxamic acid HDAC inhibitor with IC₅₀ values of 100–200 μM against HepG2 and A549 cells. Exhibits lower toxicity (LD₅₀ = 1.29 g/kg) compared to SAHA (LD₅₀ = 0.77 g/kg) .
Enzyme Inhibition and Receptor Modulation:
- Tyrosinase Inhibitors: Derivatives like 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (Compound 9g) demonstrate the role of bulky substituents in enhancing enzyme inhibition .
- TRPM8 Antagonists : N-(3-methylphenyl)benzamide derivatives act as cold-sensing receptor antagonists, with activity modulated by stereochemistry and substituent placement .
Carcinogenicity and Metabolic Activation:
- N-Hydroxy-N-(2-fluorenyl)benzamide undergoes enzymatic oxidation to form DNA-reactive intermediates, a process less pronounced in its acetamide analog . This underscores the influence of the benzamide moiety on metabolic pathways.
Physicochemical and Toxicological Properties
- Solubility and Stability : The hydroxy group in N-hydroxy derivatives enhances water solubility but may increase susceptibility to oxidation. Crystallographic studies (e.g., N3MPBA) reveal that substituents like methyl or chloro influence packing efficiency and stability .
- Toxicity: HPAPB’s lower toxicity compared to SAHA suggests that N-hydroxy benzamides may offer safer profiles than other hydroxamic acids . However, carcinogenic analogs like N-hydroxy-N-(2-fluorenyl)benzamide demonstrate context-dependent risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
